3-(3-碘苯氧基)哌啶

描述

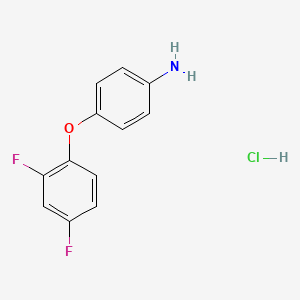

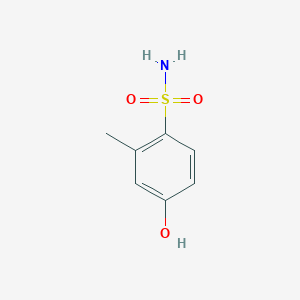

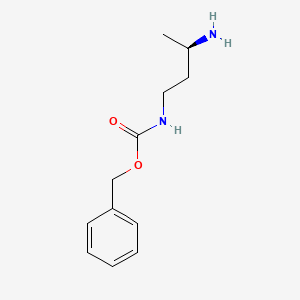

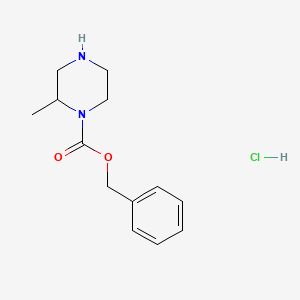

“3-(3-Iodophenoxy)piperidine” is a biochemical compound used for proteomics research . It has a molecular formula of C11H14INO and a molecular weight of 303.14 .

Synthesis Analysis

Piperidines, which include “3-(3-Iodophenoxy)piperidine”, are among the most important synthetic fragments for designing drugs . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of piperidine-containing compounds has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Molecular Structure Analysis

The molecular structure of “3-(3-Iodophenoxy)piperidine” consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Chemical Reactions Analysis

Piperidines undergo various intra- and intermolecular reactions leading to the formation of various derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A cross-coupling approach to enantioenriched 3-piperidines from pyridine- and sp2-hybridized boronic acids has been reported .

科学研究应用

药物设计与制药

哌啶是设计药物最重要的合成片段之一,在制药行业发挥着重要作用 . 它们的衍生物存在于二十多种药物类别中,以及生物碱中 .

抗病毒药物

某些哌啶衍生物具有抗病毒特性,正在研究其在抗病毒药物中的潜在用途 .

抗癌剂

哌啶嵌入化合物在癌症研究领域显示出可喜的结果。 例如,一些哌啶嵌入抗癌剂在雄激素抵抗性癌细胞系中表现出特别好的活性 .

慢性疾病的治疗

胡椒碱是一种具有哌啶核的生物碱,具有多种药理活性,对慢性疾病,如胰岛素抵抗的减少,抗炎活性以及肝脂肪变性的纠正,具有许多健康益处 .

生物增强剂

胡椒碱还用作生物增强剂,与药物结合使用,通过提高药物在膜中的生物利用度,提高药物在构象相互作用中的效果,并作为药物受体来刺激药物分子在不同途径中的活性 .

生物活性化合物的合成

开发快速且经济高效的取代哌啶合成方法是现代有机化学的重要任务 . 这些化合物用于合成各种各样的生物活性化合物。

未来方向

Piperidines, including “3-(3-Iodophenoxy)piperidine”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

作用机制

Target of Action

It is known that piperidine derivatives have shown therapeutic potential against various types of cancers such as breast cancer, ovarian cancer, gastric cancer, lung cancer, and leukemia .

Mode of Action

Piperidine derivatives have been observed to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb . These compounds lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Biochemical Pathways

3-(3-Iodophenoxy)piperidine, like other piperidine derivatives, affects several biochemical pathways. It has been observed to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB . These pathways play a significant role in cell proliferation, survival, and migration, which are critical processes in cancer development and progression.

Pharmacokinetics

Piperidine derivatives are known to be widely used as building blocks in synthesizing organic compounds, including medicinal products .

Result of Action

Piperidine derivatives have been observed to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .

生化分析

Biochemical Properties

3-(3-Iodophenoxy)piperidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions of 3-(3-Iodophenoxy)piperidine is with cytochrome P450 monooxygenase enzymes . These enzymes are involved in the metabolism of various substrates, and the interaction with 3-(3-Iodophenoxy)piperidine can influence their activity. Additionally, 3-(3-Iodophenoxy)piperidine has been shown to interact with glutamine synthetase-like proteins, which are involved in the first step of its metabolic pathway . These interactions highlight the compound’s role in modulating enzymatic activities and biochemical pathways.

Cellular Effects

The effects of 3-(3-Iodophenoxy)piperidine on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-(3-Iodophenoxy)piperidine has been observed to induce cell cycle arrest and programmed cell death in certain cancer cell lines . This effect is mediated through the modulation of key signaling pathways and the upregulation of specific genes involved in apoptosis. Furthermore, 3-(3-Iodophenoxy)piperidine can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of 3-(3-Iodophenoxy)piperidine involves several key interactions at the molecular level. One of the primary mechanisms is the binding of 3-(3-Iodophenoxy)piperidine to cytochrome P450 monooxygenase enzymes, which leads to the inhibition or activation of these enzymes . This interaction can result in changes in the metabolism of various substrates and the production of reactive oxygen species. Additionally, 3-(3-Iodophenoxy)piperidine can modulate gene expression by binding to specific transcription factors and influencing their activity . These molecular interactions collectively contribute to the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(3-Iodophenoxy)piperidine can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that 3-(3-Iodophenoxy)piperidine is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and changes in its biochemical properties. Long-term exposure to 3-(3-Iodophenoxy)piperidine in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis . These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of 3-(3-Iodophenoxy)piperidine vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as the inhibition of tumor growth and the modulation of metabolic pathways . At higher doses, 3-(3-Iodophenoxy)piperidine can exhibit toxic or adverse effects, including respiratory paralysis and organ dysfunction . These threshold effects highlight the importance of dosage optimization in experimental settings to achieve the desired outcomes while minimizing potential toxicity.

Metabolic Pathways

3-(3-Iodophenoxy)piperidine is involved in specific metabolic pathways, including its interaction with enzymes and cofactors. One of the key metabolic pathways involves the glutamylation and hydroxylation of 3-(3-Iodophenoxy)piperidine by glutamine synthetase-like proteins and cytochrome P450 monooxygenase enzymes . This pathway leads to the formation of γ-glutamylpiperidide, which is further metabolized in the cell. The involvement of 3-(3-Iodophenoxy)piperidine in these metabolic pathways can influence metabolic flux and the levels of various metabolites, thereby impacting cellular metabolism.

Transport and Distribution

The transport and distribution of 3-(3-Iodophenoxy)piperidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cellular membranes through active transport mechanisms, involving transporters such as P-glycoprotein . Once inside the cell, 3-(3-Iodophenoxy)piperidine can bind to various intracellular proteins, influencing its localization and accumulation. These interactions are crucial for determining the compound’s bioavailability and its effects on cellular function.

Subcellular Localization

The subcellular localization of 3-(3-Iodophenoxy)piperidine plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, 3-(3-Iodophenoxy)piperidine can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 monooxygenase enzymes . This subcellular localization is essential for the compound’s ability to modulate enzymatic activities and influence cellular processes.

属性

IUPAC Name |

3-(3-iodophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11/h1,3-4,7,11,13H,2,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAZKFDIMIVGGDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

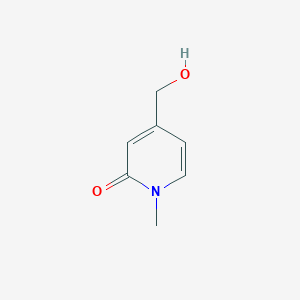

![(1-methyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B1451510.png)

![[3-(1H-Pyrazol-1-YL)benzyl]amine dihydrochloride](/img/structure/B1451512.png)